3-Bromo-1-methyl-7-nitro-1H-indazole is a synthetic organic compound belonging to the indazole class of heterocyclic compounds. It is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The compound can be synthesized from 5-nitro-1H-indazole through bromination processes. The starting material, 5-nitro-1H-indazole, is commercially available, making it accessible for research and industrial applications.
3-Bromo-1-methyl-7-nitro-1H-indazole is classified as a nitroindazole derivative. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its chemical structure can be denoted by the molecular formula and has a molecular weight of approximately 256.06 g/mol .
The synthesis of 3-bromo-1-methyl-7-nitro-1H-indazole typically involves bromination reactions using bromine in a solvent such as N,N-dimethylformamide (DMF). The process generally follows these steps:
The reaction conditions are crucial for achieving high yields and purity. The choice of solvent (DMF) facilitates the solubility of reactants and stabilizes intermediates during the reaction process.
The molecular structure of 3-bromo-1-methyl-7-nitro-1H-indazole features:
This arrangement contributes to its unique chemical properties and potential reactivity.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.06 g/mol |
CAS Number | 74209-37-3 |
3-Bromo-1-methyl-7-nitro-1H-indazole can participate in various chemical reactions due to its functional groups. Common reactions include:
When performing nucleophilic substitutions, factors such as solvent choice, temperature, and concentration significantly influence reaction rates and yields.
The mechanism of action for compounds like 3-bromo-1-methyl-7-nitro-1H-indazole often involves interactions with biological targets, such as enzymes or receptors. The presence of the nitro group may enhance its ability to form reactive intermediates that can interact with biomolecules.
3-Bromo-1-methyl-7-nitro-1H-indazole typically exhibits:
The compound's chemical properties include:
Relevant data on solubility and melting points are often necessary for practical applications but may vary based on purity and preparation methods.
3-Bromo-1-methyl-7-nitro-1H-indazole has potential applications in:
The compound systematically named 3-bromo-1-methyl-7-nitro-1H-indazole (CAS: 74209-37-3) exemplifies the critical importance of positional isomerism in heterocyclic chemistry. Its molecular formula C8H6BrN3O2 distinguishes it from isomeric structures like 3-bromo-2-methyl-7-nitro-2H-indazole, which shares the same atomic composition but differs in nitrogen methylation patterns. Indazoles inherently exhibit prototropic tautomerism, where the hydrogen atom can reside on either N1 or N2 of the fused ring system. However, methylation at N1 (as in this compound) locks the tautomerism, conferring structural stability critical for reproducible biological activity [6]. The 1-methyl substitution also induces a ~30° dihedral angle between the nitro group and indazole plane, altering electronic distribution compared to its unmethylated precursor [6].
Table 1: Key Identifiers and Properties of 3-Bromo-1-methyl-7-nitro-1H-indazole
Property | Value | Source |
---|---|---|
CAS Registry Number | 74209-37-3 | [2] [3] |
Molecular Formula | C8H6BrN3O2 | [2] [7] |
Molecular Weight | 256.06 g/mol | [2] |
Density | 1.87 g/cm³ | [3] |
Boiling Point | 388.3°C at 760 mmHg | [3] |
Flash Point | 188.6°C | [3] |
Preferred IUPAC Name | 3-bromo-1-methyl-7-nitro-1H-indazole | [3] |
The synthesis of 3-bromo-1-methyl-7-nitro-1H-indazole evolved from early 20th-century methodologies for indazole functionalization. Key milestones include:
Table 2: Evolution of Synthetic Approaches for 7-Nitroindazole Derivatives
Year | Development | Key Reagent/Conditions | Outcome |
---|---|---|---|
1927 | Bromination of 7-nitro-1H-indazole | Br₂ in acetic acid | 3-Bromo-7-nitro-1H-indazole (precursor) |
1961 | Selective N-methylation | Methyl sulfate, base | Separable 1-methyl/2-methyl isomers |
1971 | Two-step nitration via 2-nitro intermediates | Mixed acid (HNO₃/H₂SO₄) | 3,7-Dinitroindazole (low stability) |
2005 | Regioselective methylation of brominated derivative | CH₃I, K₂CO₃ in acetone | 70:30 ratio of 1-methyl:2-methyl isomers |
2010 | Single-crystal X-ray validation | - | Confirmed planar distortion in 1-methyl isomer |
The strategic placement of bromo at C3 and nitro at C7 renders this compound a high-affinity scaffold for modulating nitric oxide synthase (NOS) activity. Crystallographic analyses reveal that the 7-nitro group enhances planarity with the indazole core (dihedral angle <7°), facilitating optimal binding to NOS catalytic sites. This steric alignment inhibits the oxidation of L-arginine to nitric oxide (NO), a signaling molecule implicated in vasodilation, neurotransmission, and inflammation [6]. The 1-methyl group further auguments stability and lipophilicity (LogP ≈ 2.77), enhancing membrane permeability over unmethylated analogs [3]. Notably, shifting methylation to N2 reduces bioactivity due to steric clashes with NOS residues, underscoring the indispensability of isomeric precision [6].
Table 3: Impact of Substituent Positioning on Biological Activity
Structural Feature | Biochemical Consequence | Pharmacological Relevance |
---|---|---|
N1-Methylation | Locks tautomerism; increases LogP | Enhanced metabolic stability and cellular uptake |
Bromine at C3 | Halogen bonding with NOS oxygen atoms | High-affinity enzyme inhibition |
Nitro group at C7 | Planar orientation with indazole ring (<7° angle) | Optimal binding to NOS catalytic site |
Orthorhombic crystal packing (Pbca) | Stabilizes solid-state conformation via Br⋯O bonds | Ensures reproducible crystallinity for formulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7